N-[2-(2-methylpropoxy)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)ethanamine
Description
N-[2-(2-methylpropoxy)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)ethanamine is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring and an ethanamine moiety
Properties
IUPAC Name |
N-[2-(2-methylpropoxy)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS/c1-9(2)7-15-6-5-13-11(4)12-14-10(3)8-16-12/h8-9,11,13H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQYTYIEWSGQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)NCCOCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylpropoxy)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)ethanamine typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Alkylation: The thiazole intermediate is then alkylated with 2-(2-methylpropoxy)ethyl halide in the presence of a base such as potassium carbonate to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylpropoxy)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The ethanamine moiety allows for nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
N-[2-(2-methylpropoxy)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism by which N-[2-(2-methylpropoxy)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The ethanamine moiety may interact with neurotransmitter receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(2-methylpropoxy)ethyl]-1-(4-methyl-1,3-thiazol-2-yl)ethanamine can be compared with other thiazole derivatives such as 2-aminothiazole and 2-mercaptothiazole.
Ethanamine derivatives: Compounds like N-ethyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine.
Uniqueness
The unique combination of the thiazole ring and the ethanamine moiety in this compound provides distinct chemical and biological properties that are not observed in simpler thiazole or ethanamine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
